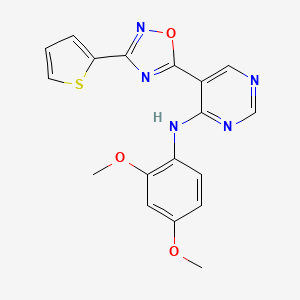

N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Beschreibung

The compound N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at the 4-position with a 2,4-dimethoxyphenylamine group and at the 5-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety. The dimethoxyphenyl group enhances lipophilicity, while the oxadiazole-thiophene unit may facilitate π-π stacking or hydrogen-bonding interactions in biological targets.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c1-24-11-5-6-13(14(8-11)25-2)21-16-12(9-19-10-20-16)18-22-17(23-26-18)15-4-3-7-27-15/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVGOMMVBJEGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a 2,4-dimethoxyphenyl group and a thiophene-linked 1,2,4-oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 342.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and pyrimidine frameworks. For instance:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia (HL-60) cell lines. For example, derivatives with similar structures exhibited IC50 values as low as 0.65 μM against MCF-7 cells .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| HL-60 | 1.25 |

| HeLa | 2.41 |

The mechanisms underlying the anticancer activity of this compound appear to involve several pathways:

- Induction of Apoptosis : Flow cytometry studies indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 expression .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0-G1 phase in certain cancer cell lines, which is critical for inhibiting tumor growth .

- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, similar to known anticancer agents like Tamoxifen .

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can be influenced by modifications to its structure:

- Substituent Effects : Variations in the substituents on the thiophene and oxadiazole rings have been shown to affect potency significantly. Electron-withdrawing groups (EWGs) enhance activity by increasing electron density at critical sites for interaction with biological targets .

| Modification | Effect on Activity |

|---|---|

| EWG on Oxadiazole | Increased potency |

| Substituted Thiophene | Variable effects |

Case Studies

Several studies have explored related compounds with similar structures:

- Kamel et al. (2020) : Reported that novel derivatives exhibited significant cytotoxicity against a range of cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .

- Prabhuswamy et al. (2016) : Investigated the crystal structure and found that structural conformations play a crucial role in biological interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Structural Features: Pyrimidin-4-amine core with fluorophenyl and methoxyphenylaminomethyl substituents.

- Key Findings :

- The fluorophenyl group may enhance metabolic stability compared to dimethoxyphenyl.

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) ()

- Structural Features: Pyrimidin-4-yl core with thiazol-2-amine and morpholinophenyl substituents.

- Key Findings :

- Comparison: The thiazole ring in CYC116 vs. the oxadiazole in the target compound may alter target selectivity. The morpholinophenyl group improves solubility, whereas the dimethoxyphenyl group in the target compound may enhance membrane permeability.

Oxadiazole-Containing Analogues

1-{3-[(4-Methyl-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pentan-1-amine ()

- Structural Features : 1,2,4-oxadiazole ring substituted with indolylmethyl and pentylamine groups.

- Key Findings: No direct activity data, but the oxadiazole’s electronic properties may influence binding to protease targets .

Dimethyl({[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine ()

Thiophene-Containing Analogues

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine ()

- Structural Features : Pyrimidin-2-amine core with thiazolyl and nitrophenyl substituents.

- Key Findings : Nitro group enhances electrophilicity, possibly influencing DNA intercalation or kinase inhibition .

- Comparison : The thiazole vs. oxadiazole in the target compound modifies heterocyclic electronics. The nitrophenyl group may confer higher reactivity but lower selectivity compared to dimethoxyphenyl.

Structural and Functional Analysis

Electronic and Steric Effects

- Target Compound : The oxadiazole-thiophene unit combines electron-deficient (oxadiazole) and electron-rich (thiophene) regions, enabling diverse interactions. The dimethoxyphenyl group donates electrons via methoxy substituents, enhancing solubility.

- Analogues: Fluorophenyl () and nitrophenyl () groups introduce electron-withdrawing effects, altering binding kinetics. Morpholinophenyl () improves hydrophilicity, critical for oral bioavailability.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.